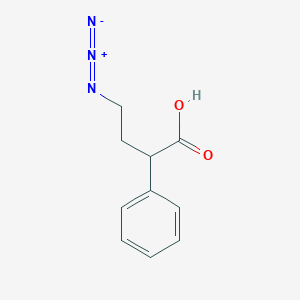

4-Azido-2-phenylbutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-azido-2-phenylbutanoic acid |

InChI |

InChI=1S/C10H11N3O2/c11-13-12-7-6-9(10(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) |

InChI Key |

BLCRMLFAIRMFNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN=[N+]=[N-])C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Azido 2 Phenylbutanoic Acid

Stereoselective Synthesis of 4-Azido-2-phenylbutanoic Acid Enantiomers

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective methods to access enantiopure forms of this compound is of paramount importance.

Chiral auxiliaries are powerful tools for inducing stereoselectivity. numberanalytics.comwikipedia.org These molecules are temporarily attached to a prochiral substrate to direct a chemical transformation to one of two diastereomeric pathways. After the desired stereocenter is set, the auxiliary is removed, yielding an enantiomerically enriched product.

A common and reliable method involves the use of Evans-type oxazolidinone auxiliaries. renyi.hu In a typical sequence, 4-phenylbutyric acid is first acylated to a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-acyloxazolidinone can be enolized and then subjected to an electrophilic azidation agent to install the azide (B81097) group at the α-position. nih.govacs.org A two-step α-bromination followed by azide displacement offers an alternative with high diastereoselectivity. renyi.hu The potassium enolate of the N-acyloxazolidinone can be treated with a reagent like N-bromosuccinimide (NBS) to introduce a bromine atom. Subsequent SN2 displacement with an azide source, such as sodium azide or tetramethylguanidinium azide, proceeds with inversion of configuration to yield the α-azido imide. renyi.hu Finally, mild hydrolysis of the imide cleaves the chiral auxiliary, which can be recovered, to afford the desired enantiomer of this compound.

Table 1: Representative Chiral Auxiliary-Mediated Azidation

| Step | Reagents & Conditions | Intermediate/Product | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Acylation | 4-Phenylbutyric acid, Pivaloyl chloride, Chiral Oxazolidinone, LiCl, Et3N | N-(4-phenylbutanoyl)oxazolidinone | N/A | nih.gov |

| α-Bromination | N-acyl oxazolidinone, NaHMDS, NBS | N-(2-bromo-4-phenylbutanoyl)oxazolidinone | >95% | renyi.hu |

| Azidation | α-bromo imide, NaN3, DMF | N-(2-azido-4-phenylbutanoyl)oxazolidinone | >95% | renyi.hu |

| Hydrolysis | α-azido imide, LiOH, H2O2 | (R)- or (S)-4-azido-2-phenylbutanoic acid | >95% e.e. | renyi.hu |

Catalytic asymmetric methods are highly desirable as they minimize waste by using only a substoichiometric amount of a chiral controller. d-nb.info The direct asymmetric azidation of a prochiral precursor to this compound represents a highly atom-economical approach.

One strategy involves the catalytic asymmetric azidation of α,β-unsaturated esters. For instance, an iron(II) complex catalyst has been shown to effect the stereoselective haloazidation of α,β-unsaturated esters. researchgate.net A precursor like ethyl 4-phenylbut-2-enoate could potentially be a substrate for such a transformation. More directly, methods for the catalytic enantioselective azidation of racemic α-bromo ketones using phase-transfer catalysis have been developed. acs.org A similar strategy could be envisioned for a racemic α-bromo ester precursor, where a chiral quaternary ammonium (B1175870) salt catalyzes the substitution with an azide salt, like sodium azide, to produce the chiral α-azido ester with high enantioselectivity. nih.govnih.gov

Another powerful approach is the copper(II)/Box-catalyzed cycloaddition of vinyl azides. d-nb.info While not directly applicable to the saturated chain of the target molecule, related copper-catalyzed reactions could be adapted for the enantioselective azidation of carbonyl derivatives.

Table 2: Examples of Catalytic Asymmetric Azidation Reactions

| Catalyst System | Substrate Type | Azide Source | Enantiomeric Ratio (e.r.) / ee | Reference |

|---|---|---|---|---|

| Chiral Iron(II) Complex | α,β-Unsaturated Esters | TMSN3 | Up to 99% ee | researchgate.net |

| Chiral Bisurea (Phase-Transfer) | meso-Aziridinium ions | NaN3 | Up to 93.5:6.5 e.r. | nih.gov |

| Chiral Quaternary Salt (Phase-Transfer) | Racemic α-Bromo Ketones | NaN3 | High ee | acs.org |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild aqueous conditions. nih.gov Enzymes such as haloalcohol dehalogenases have been shown to catalyze the asymmetric ring-opening of epoxides with non-natural nucleophiles, including azide. uni-graz.at A potential biocatalytic route to this compound could start from a precursor like 4-phenyl-1-butene. Chemo-enzymatic epoxidation would generate a chiral epoxide, which could then be subjected to a haloalcohol dehalogenase in the presence of an azide salt. This would install the azido (B1232118) and hydroxyl groups stereoselectively. Subsequent oxidation of the alcohol would yield the target carboxylic acid.

Another approach involves aldolases. The aldolase (B8822740) NahE, for example, catalyzes the condensation of pyruvate (B1213749) with a wide range of aldehydes. researchgate.net A strategy could involve the enzymatic condensation of pyruvate with an appropriate phenylacetaldehyde (B1677652) derivative, followed by further enzymatic or chemical steps to introduce the azide and reduce the resulting keto group to furnish the final product.

Chemo- and Regioselective Functionalization Strategies for the Azido Moiety

The azide group is a versatile functional handle that can be selectively transformed in the presence of other groups like carboxylic acids and phenyl rings. researchgate.netnih.gov This chemoselectivity allows for the late-stage functionalization of this compound.

Staudinger Reduction/Ligation: The azide can be selectively reduced to a primary amine using phosphines like triphenylphosphine (B44618) in a two-step process (Staudinger reduction) or converted directly into an amide via the Staudinger ligation. researchgate.net This is a mild and highly chemoselective method for converting the azido acid into the corresponding amino or acylated amino acid.

1,3-Dipolar Cycloaddition (Click Chemistry): The azide group readily undergoes [3+2] cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example. researchgate.net This allows for the efficient conjugation of this compound to a wide array of molecules containing a terminal alkyne.

Aza-Wittig Reaction: Intramolecular aza-Wittig reactions of azido esters or acids can be used to synthesize nitrogen-containing heterocycles, such as lactams. researchgate.net This involves the reaction of the azide with a phosphine (B1218219) to form an aza-ylide, which can then react with an intramolecular carbonyl group.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction parameters. This is particularly crucial for stereoselective reactions where enantiomeric excess is a key outcome.

In chiral auxiliary-mediated synthesis, factors such as the choice of base, solvent, and temperature for the enolization and azidation steps are critical for maximizing diastereoselectivity. For catalytic processes, a systematic screening of catalysts, ligands, solvents, temperature, and azide source is necessary. For example, in a phase-transfer catalyzed azidation, enantioselectivity was improved by lowering the temperature, though this required an increase in catalyst and azide loading to achieve full conversion. nih.gov The choice of azide source, such as sodium azide (NaN₃) versus trimethylsilyl (B98337) azide (TMSN₃), can also profoundly impact the reaction's efficiency and safety profile. nih.govnih.gov

Table 3: Optimization Parameters for Asymmetric Azidation

| Parameter | Variables | Effect on Reaction | Example Reference |

|---|---|---|---|

| Catalyst | Chiral ligand, metal center | Enantioselectivity, yield, turnover rate | nih.gov |

| Solvent | Polarity, coordinating ability | Solubility, catalyst activity, reaction rate | rsc.org |

| Temperature | -20 °C to room temperature | Enantioselectivity (often higher at lower temp), reaction rate | nih.gov |

| Azide Source | NaN₃, TMSN₃ | Reactivity, safety, atom economy | researchgate.netnih.gov |

| Base | DBU, collidine, pyridine | Enolization efficiency, side reactions | rsc.org |

| Concentration | Substrate and reagent loading | Reaction kinetics, catalyst inhibition | nih.gov |

Atom Economy and Green Chemistry Principles in this compound Synthesis

Green chemistry principles encourage the design of chemical processes that are efficient, safe, and environmentally benign. jocpr.com Atom economy, a key metric, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wordpress.comacs.org

Equation for Percent Atom Economy: % Atom Economy = (Formula Weight of Desired Product / Formula Weight of All Reactants) x 100 acs.org

When comparing synthetic routes to this compound, catalytic methods are generally superior to stoichiometric approaches in terms of atom economy.

Chiral Auxiliary Approach: This method has a lower atom economy because the chiral auxiliary, which often has a high molecular weight, is used in stoichiometric amounts and is ultimately removed as a byproduct, even if it is recycled. primescholars.com

Asymmetric Catalysis Approach: Catalytic reactions, by definition, use only a small amount of the chiral catalyst, which does not factor into the main stoichiometry. acs.org Direct azidation of a precursor where the only byproduct is from the leaving group (e.g., HBr from an α-bromo acid and NaN₃) would have a significantly higher atom economy. For example, a reaction of the type R-Br + NaN₃ → R-N₃ + NaBr is highly atom-economical.

Biocatalytic Routes: These are often considered very "green" as they are performed in water under mild conditions, and the enzyme catalysts are biodegradable.

By prioritizing catalytic and biocatalytic methods, the synthesis of this compound can be made more sustainable, reducing waste and aligning with the principles of green chemistry. jocpr.com

Chemical Reactivity and Transformative Derivatizations of 4 Azido 2 Phenylbutanoic Acid

Azide (B81097) Reactivity in Click Chemistry Methodologies

The azide functional group is a cornerstone of click chemistry, prized for its stability and specific reactivity with alkynes. This reactivity enables the efficient construction of complex molecular architectures under mild conditions.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with Carboxylic Acid Derivatives

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the most prominent example of a click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is highly efficient, regioselective, and compatible with a wide range of functional groups and solvents, including aqueous media. mdpi.commdpi.com The carboxylic acid moiety of 4-Azido-2-phenylbutanoic acid remains intact during the CuAAC reaction, allowing the triazole-containing product to be used in subsequent functionalization steps.

The general mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide to form the triazole product. wikipedia.org The reaction is robust and can be performed under various conditions, making it a versatile tool for conjugating the this compound scaffold to alkyne-modified molecules, peptides, or surfaces. mdpi.comnih.gov

| Parameter | Condition | Role | Reference |

|---|---|---|---|

| Azide Component | This compound | 1,3-Dipole Source | N/A |

| Alkyne Component | Terminal Alkyne (e.g., Phenylacetylene) | Dipolarophile | organic-chemistry.org |

| Copper Source | CuSO₄·5H₂O | Catalyst Precursor | mdpi.com |

| Reducing Agent | Sodium Ascorbate (NaAsc) | Reduces Cu(II) to catalytic Cu(I) | mdpi.com |

| Solvent | tBuOH/H₂O or DMF/H₂O | Reaction Medium | mdpi.com |

| Temperature | Room Temperature to 70 °C | Reaction Condition | mdpi.com |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Bioconjugation Precursors

To overcome the cellular toxicity associated with copper catalysts, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react rapidly with azides without the need for a metal catalyst. magtech.com.cnnih.gov The driving force for the reaction is the release of ring strain in the cycloalkyne. nih.gov

The azide group of this compound can readily participate in SPAAC reactions. By reacting it with a strained alkyne, a stable triazole linkage is formed under biocompatible conditions. This makes SPAAC an ideal method for creating precursors for bioconjugation, where the resulting molecule, now containing a carboxylic acid and a triazole-linked entity, can be further modified or attached to biological targets. researcher.life

| Strained Alkyne | Abbreviation | General Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Reference |

|---|---|---|---|

| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 | magtech.com.cn |

| Bicyclo[6.1.0]nonyne | BCN | ~0.1 - 0.8 | researcher.life |

| Difluorinated Cyclooctyne | DIFO | ~0.4 | magtech.com.cn |

| Azadibenzocyclooctyne | ADIBO | ~1.3 | nih.gov |

Carboxylic Acid Functionalization and Linker Strategies

The carboxylic acid group of this compound offers a gateway for conjugation to a vast array of molecules through well-established chemical transformations, primarily amide bond formation and esterification.

Amide Bond Formation for Peptide and Amine Conjugation

The carboxylic acid can be activated and subsequently reacted with primary or secondary amines to form a stable amide bond. This is one of the most fundamental reactions in peptide synthesis and bioconjugation. researchgate.net Standard coupling reagents, such as carbodiimides (e.g., EDC) or onium salts (e.g., HATU), are used to activate the carboxylic acid, facilitating its reaction with the amino group of a peptide, protein, or small molecule amine. researchgate.netluxembourg-bio.com

Research on α-azido acids has shown their effective use as substrates in peptide bond formation, indicating that the azide functionality is stable to common coupling conditions. rsc.org This allows for the synthesis of peptide conjugates where the this compound moiety is incorporated into a peptide sequence. The azide group remains available for subsequent orthogonal modification via click chemistry, enabling the creation of dual-functionalized biomolecules.

| Coupling Reagent | Abbreviation | Activating Mechanism | Reference |

|---|---|---|---|

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | Forms a reactive O-acylisourea intermediate | researchgate.net |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Forms an active ester with high efficiency and low racemization | luxembourg-bio.com |

| Di-2-pyridyl carbonate | 2-DPC | Forms an active pyridyl ester | researchgate.net |

| Propanephosphonic Acid Anhydride | T3P | Dehydrative coupling agent | researchgate.net |

Esterification for Prodrugs or Lipid Conjugates

Esterification of the carboxylic acid group is a common strategy for creating prodrugs. scirp.orgif-pan.krakow.pl A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in the body to release the active compound. mdpi.com By converting the carboxylic acid of this compound into an ester, its physicochemical properties, such as lipophilicity and cell membrane permeability, can be significantly altered. scirp.org

This moiety can be esterified with various alcohols, including simple alkyl alcohols, polyethylene (B3416737) glycol (PEG) chains to improve solubility, or lipid tails to enhance membrane interaction. mdpi.com For example, esterification with an amino acid can improve aqueous solubility and cellular uptake via amino acid transporters. nih.gov This strategy allows for the design of prodrugs where the azide group can be used to attach a targeting ligand or imaging agent via click chemistry, leading to targeted drug delivery systems. nih.gov

Reductive Transformations to Amine Derivatives

The conversion of the azido (B1232118) group in this compound to a primary amine represents a pivotal transformation, yielding the corresponding 4-amino-2-phenylbutanoic acid. This reduction is a fundamental process in organic synthesis, as the resulting amine serves as a versatile precursor for a wide array of further chemical modifications. The general transformation is depicted below:

General Reaction Scheme:

A variety of reducing agents and methodologies can be employed for this transformation, each with its own set of advantages concerning yield, selectivity, and reaction conditions. Common methods for the reduction of alkyl azides to primary amines include catalytic hydrogenation, reduction with metal hydrides, and Staudinger reduction.

Chemoselective Reduction of the Azido Group to Amine

The principle of chemoselectivity is of paramount importance when other reducible functional groups are present in the molecule. In the case of this compound, the carboxylic acid and the phenyl ring are generally stable under many conditions used for azide reduction. However, the choice of reducing agent can be critical to avoid unwanted side reactions.

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, is a highly effective and clean method for this reduction. This method is often favored for its high efficiency and the benign nature of the only byproduct, nitrogen gas.

Another widely used method involves the use of triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, known as the Staudinger reaction. This two-step process is known for its mild reaction conditions and high chemoselectivity for the azide group.

The following table summarizes common reagents used for the chemoselective reduction of azides to amines:

| Reagent/System | Typical Conditions | Advantages |

| H₂, Pd/C | Methanol or Ethanol, room temperature | High yield, clean reaction |

| PPh₃, then H₂O | THF or other aprotic solvent | Mild conditions, high selectivity |

| NaBH₄, CoCl₂ | Methanol, room temperature | Cost-effective, efficient |

| LiAlH₄ | THF or Ether, 0 °C to room temperature | Powerful reducing agent |

Palladium-Catalyzed Cross-Coupling Reactions on Phenyl Substituents (if applicable)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an organohalide or triflate and an organometallic coupling partner. For this compound, such reactions would be applicable if the phenyl ring were substituted with a suitable group, such as a halogen (e.g., bromo, iodo) or a triflate.

Assuming the presence of a leaving group (e.g., -Br, -I) on the phenyl ring of this compound, a variety of palladium-catalyzed cross-coupling reactions could be envisioned. These reactions offer a powerful tool for the late-stage functionalization of the molecule, allowing for the introduction of diverse substituents onto the aromatic ring. The choice of catalyst, ligand, base, and reaction conditions is crucial for the success of these transformations.

Examples of such reactions include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new C-C bond.

Heck Reaction: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The chemoselectivity of these reactions in the presence of the azido and carboxylic acid functionalities would need to be carefully considered and optimized.

The following table provides a hypothetical overview of potential palladium-catalyzed cross-coupling reactions on a halogenated derivative of this compound:

| Reaction Name | Coupling Partner | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Biaryl derivative |

| Heck | Alkene | Arylalkene derivative |

| Sonogashira | Terminal alkyne | Arylalkyne derivative |

| Buchwald-Hartwig | Amine | N-Aryl derivative |

Applications of 4 Azido 2 Phenylbutanoic Acid in Advanced Organic Synthesis

Utilization as a Precursor in the Synthesis of Heterocyclic Compounds

The azide (B81097) group in 4-Azido-2-phenylbutanoic acid is a key functional group for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Organic azides are well-established precursors for the formation of five- and six-membered heterocycles through various reaction pathways, including cycloadditions, intramolecular cyclizations, and rearrangements. nih.govcore.ac.uk

One of the most prominent applications of organic azides is in [3+2] cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,2,3-triazoles. While specific examples detailing the use of this compound in such reactions are not extensively documented, the inherent reactivity of its azide moiety makes it a suitable candidate for this transformation. The resulting triazole-containing phenylbutanoic acid derivatives could serve as valuable intermediates for further synthetic elaborations or as target molecules with potential biological activities.

Furthermore, intramolecular cyclization of azido-carboxylic acids can lead to the formation of lactams, a core structural motif in many pharmaceuticals and natural products. For instance, the reduction of the azide to an amine followed by intramolecular amide bond formation would yield a γ-lactam (a five-membered cyclic amide). Alternatively, under thermal or photochemical conditions, the azide can decompose to a highly reactive nitrene intermediate, which can then undergo C-H insertion or other intramolecular reactions to form various heterocyclic systems.

Below is a table summarizing potential heterocyclic scaffolds that could be synthesized from this compound based on the known reactivity of azides.

| Heterocyclic Scaffold | Potential Synthetic Route | Key Intermediate/Reaction |

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reaction with a terminal alkyne |

| γ-Lactam | Reductive cyclization | Intramolecular amidation post-azide reduction |

| Tetrazole | [3+2] Cycloaddition with nitriles | Reaction with a nitrile source |

| Aziridine | Intramolecular nitrene insertion | Photochemical or thermal decomposition of the azide |

Role as a Key Intermediate in the Total Synthesis of Natural Products or Analogs

The structural features of this compound, including its stereocenter at the α-carbon and the presence of both an azide and a carboxylic acid, make it a potentially valuable building block in the total synthesis of natural products and their analogs. The phenyl group allows for a variety of aromatic substitutions, while the azide can be transformed into an amine, a nitrogen-containing heterocycle, or used in ligation reactions.

Although direct applications of this compound in the total synthesis of specific natural products are not prominently reported in the literature, its structural motifs are present in numerous bioactive molecules. For instance, γ-amino acids with a phenyl substituent are components of various peptides and alkaloids. The synthesis of such structures could potentially be achieved by the reduction of the azide group of this compound to an amine.

The development of synthetic analogs of natural products is a crucial aspect of medicinal chemistry, often leading to compounds with improved potency, selectivity, or pharmacokinetic properties. The versatility of the azide group allows for the introduction of diverse functionalities into a molecule, making this compound an attractive starting material for the creation of libraries of natural product analogs for biological screening.

Development of Novel Polymeric Materials via Azido-Functionalized Monomers

Azido-functionalized monomers are increasingly utilized in polymer chemistry to create materials with tailored properties and functionalities. The azide group can serve as a latent reactive handle for post-polymerization modifications, enabling the introduction of various chemical groups onto the polymer backbone or side chains. This approach allows for the synthesis of a wide range of functional polymers from a single, versatile monomer.

While the direct polymerization of this compound is not a common strategy, it could potentially be converted into a polymerizable derivative. For example, the carboxylic acid could be transformed into an ester with a polymerizable group, such as a vinyl or acrylic moiety. The resulting azido-containing monomer could then be copolymerized with other monomers to introduce azide functionalities into the polymer chain.

The azide groups within the polymer can then be utilized for various "click" chemistry reactions, most notably the CuAAC reaction. This allows for the efficient and specific attachment of molecules containing an alkyne group, such as fluorescent dyes, bioactive peptides, or crosslinking agents. This strategy has been widely employed to prepare functional hydrogels, drug delivery systems, and materials for tissue engineering.

The table below illustrates the potential of this compound as a precursor for azido-functionalized monomers and their applications in polymer chemistry.

| Monomer Derivative | Polymerization Method | Potential Application of Resulting Polymer |

| Vinyl 4-azido-2-phenylbutanoate | Free radical polymerization | Functionalizable coatings and films |

| Acryloyl 4-azido-2-phenylbutanoate | Controlled radical polymerization (e.g., ATRP, RAFT) | Well-defined functional polymers for biomedical applications |

| Polyester containing this compound units | Polycondensation | Biodegradable and functionalizable polyesters |

Incorporation into Macrocyclic Structures and Supramolecular Assemblies

Macrocycles and supramolecular assemblies are at the forefront of modern chemistry, with applications ranging from molecular recognition and catalysis to drug delivery and materials science. The synthesis of these complex structures often relies on high-yielding and selective reactions that can form large rings or ordered non-covalent assemblies.

The azide functionality of this compound makes it a valuable component for the construction of macrocycles via intramolecular or intermolecular cycloaddition reactions. For instance, a linear precursor containing both an azide and an alkyne group can undergo an intramolecular CuAAC reaction to form a triazole-containing macrocycle. This compound could be incorporated into such precursors, providing both the azide functionality and a phenylbutanoic acid-derived spacer.

In the realm of supramolecular chemistry, the carboxylic acid group of this compound can participate in hydrogen bonding interactions to form well-defined assemblies, such as dimers or larger aggregates. The azide group can then be used to further functionalize these assemblies or to link them together to create more complex supramolecular structures. The phenyl group can also contribute to the stability of these assemblies through π-π stacking interactions.

While specific examples of the incorporation of this compound into macrocycles and supramolecular assemblies are not widely reported, the principles of molecular design and the known reactivity of its functional groups suggest its potential in these areas.

Strategic Integration of 4 Azido 2 Phenylbutanoic Acid in Chemical Biology Tool Development

Design and Synthesis of Photoaffinity Probes Utilizing the Azido (B1232118) Group

Photoaffinity labeling (PAL) is a powerful technique used to identify and study biomolecular interactions, particularly between small molecules and their protein targets. The design of a photoaffinity probe is centered around three key components: a specificity unit that recognizes the target, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag for detection and isolation.

The 4-azido-2-phenylbutanoic acid molecule provides a key component for such probes: the azido group. Aryl azides are a well-established class of photoreactive groups. When irradiated with UV light, typically around 265-275 nm for simple phenyl azides, the azido group is converted into a highly reactive nitrene intermediate. This nitrene can then rapidly and non-selectively insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent linkage with the target biomolecule. The short-lived nature of the reactive species ensures that labeling is generally confined to the binding site of the probe.

In the context of a photoaffinity probe derived from this compound, the phenylbutanoic acid moiety can serve as the foundational structure for the specificity unit. The synthesis of such a probe would involve coupling the carboxylic acid group of this compound to a known ligand or pharmacophore that has affinity for a specific protein target. This modular synthesis allows for the creation of a diverse range of probes targeting different biomolecules.

Table 1: Key Features of Photoreactive Groups in Photoaffinity Labeling

| Photoreactive Group | Activating Wavelength | Reactive Intermediate | Key Advantages |

| Aryl Azide (B81097) | ~260-300 nm | Nitrene | Small size, relatively stable in the dark |

| Benzophenone | ~350-360 nm | Triplet Diradical | Activated by longer wavelength UV, reducing potential for protein damage |

| Diazirine | ~350-380 nm | Carbene | Small size, high reactivity, short-lived intermediate |

The synthesis strategy often incorporates a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. A common and efficient method for this is the use of "clickable" chemistry. In this approach, the this compound-containing probe is synthesized with an additional bioorthogonal handle, like an alkyne. After the probe has been incubated with its biological target and covalently cross-linked via UV activation, the reporter tag, bearing a complementary azide group, can be attached through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This two-step process is advantageous as it avoids the use of bulky reporter groups during the initial binding and cross-linking event, which could sterically hinder the interaction with the target protein.

Preparation of Activity-Based Probes (ABPs) for Target Identification

Activity-based protein profiling (ABPP) is a chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of entire enzyme families. An activity-based probe (ABP) typically consists of a reactive group (or "warhead") that forms a covalent bond with a catalytically active enzyme, a recognition element that directs the probe to a specific enzyme class, and a reporter tag.

While the azido group in this compound is primarily photoreactive, it can also serve as a versatile bioorthogonal handle in the construction of ABPs. In this context, the azido group is not the "warhead" but rather a latent tag for subsequent reporter molecule attachment via click chemistry. This approach allows for the design of smaller, more cell-permeable probes where a bulky reporter group is added only after the probe has labeled its target enzyme.

The preparation of an ABP incorporating this compound would involve its chemical modification to include a specific reactive group tailored to a particular enzyme class. For example, to target serine hydrolases, a fluorophosphonate "warhead" could be incorporated into the molecule. The phenylbutanoic acid core would serve as a scaffold and part of the recognition element.

Table 2: Components of an Activity-Based Probe (ABP)

| Component | Function | Example Moiety from a this compound-Based Probe |

| Reactive Group (Warhead) | Covalently modifies the active site of the target enzyme. | A synthetically added group, e.g., a sulfonate ester or fluorophosphonate. |

| Recognition Element | Provides binding affinity and selectivity for a specific enzyme or enzyme family. | The phenylbutanoic acid scaffold, potentially further modified. |

| Reporter Tag | Enables detection and/or enrichment of the probe-enzyme conjugate. | The azido group, which allows for the "click" attachment of a fluorophore or biotin. |

The general workflow for using such a probe for target identification would be:

Incubate the this compound-derived ABP with a complex biological sample (e.g., cell lysate or living cells).

The probe's reactive group will covalently label the active sites of its target enzymes.

Lyse the cells (if the experiment was conducted in vivo) and add the reporter tag (e.g., an alkyne-functionalized fluorophore or biotin) along with the necessary reagents for the click reaction.

The reporter tag will be attached to the labeled enzymes via the azido group on the probe.

The labeled proteins can then be visualized by in-gel fluorescence scanning or enriched using affinity chromatography (if a biotin tag was used) for subsequent identification by mass spectrometry.

This modular design, where this compound provides the core scaffold and the bioorthogonal handle, facilitates the generation of diverse libraries of ABPs for functional proteomics studies.

Development of Fluorescent Reporters and Imaging Agents

The azido group of this compound can be leveraged in the development of "turn-on" fluorescent reporters and imaging agents. The principle behind many of these reporters is the quenching of a nearby fluorophore by the azido group. This quenching effect is alleviated upon chemical transformation of the azide, leading to a significant increase in fluorescence intensity.

One of the most common reactions used for this purpose is the Staudinger ligation, where the azide is converted to an amine through a reaction with a phosphine (B1218219). If a fluorophore is strategically placed within the molecule, its fluorescence can be initially suppressed by the azido group and then restored upon its conversion, providing a detectable signal that corresponds to the reaction event.

Another powerful approach is the use of copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to create fluorescent reporters. In this scenario, this compound could be incorporated into a larger molecular system. A non-fluorescent or weakly fluorescent molecule containing an alkyne group can be designed to react with the azido group. The resulting triazole product, formed through the "click" reaction, can be highly fluorescent. This provides a mechanism for specifically labeling and imaging molecules or cellular components that have been tagged with an alkyne.

The synthesis of such imaging agents would involve coupling this compound to a molecule that can be targeted to a specific cellular location or biomolecule. For example, it could be attached to a ligand for a particular receptor or a substrate for a specific enzyme. The subsequent introduction of an alkyne-bearing fluorophore would then allow for the visualization of the target's localization and dynamics within a biological system.

Applications in Protein and Biomolecule Labeling for Mechanistic Studies

The ability to covalently attach this compound-derived probes to their biological targets is invaluable for a wide range of mechanistic studies. Once a protein or other biomolecule is labeled, it can be tracked, identified, and its interactions studied in detail.

In the context of photoaffinity labeling, a probe containing the this compound moiety can be used to map the binding site of a drug or a natural ligand on its protein target. After the probe has been covalently cross-linked to the protein, the protein can be isolated and subjected to proteolytic digestion. Mass spectrometry analysis of the resulting peptides can then identify the specific amino acid residues that are attached to the probe, thereby pinpointing the binding pocket.

Furthermore, the bioorthogonal nature of the azido group allows for "pulse-chase" experiments to study the lifecycle of a protein. A cell can be "pulsed" with an amino acid analogue containing an alkyne group, which is incorporated into newly synthesized proteins. Then, a "chase" with normal amino acids is performed. A this compound-based fluorescent reporter can then be introduced at different time points to react with the alkyne-tagged proteins via click chemistry. This allows for the visualization and tracking of a cohort of proteins as they are synthesized, trafficked through the cell, and eventually degraded.

These labeling strategies provide a powerful means to investigate:

Protein-protein interactions

Enzyme-substrate interactions

The localization and trafficking of biomolecules

Changes in protein conformation

The identification of off-target effects of drugs

Construction of Molecular Scaffolds for High-Throughput Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for a desired biological activity. The this compound molecule is an excellent scaffold for the construction of diverse chemical libraries for HTS.

Its utility as a scaffold stems from its two distinct points for chemical modification: the carboxylic acid group and the azido group. The carboxylic acid can be readily converted to an amide by coupling with a wide array of commercially available amines, introducing significant chemical diversity.

Simultaneously, the azido group serves as a versatile handle for diversification using click chemistry. A large library of alkynes can be reacted with the azido-scaffold to generate a vast number of unique compounds with a triazole linkage. This parallel synthesis approach allows for the rapid and efficient generation of thousands of compounds.

Table 3: Diversification Points of a this compound Scaffold

| Modification Site | Reaction Type | Source of Diversity |

| Carboxylic Acid | Amide bond formation | Large commercial libraries of primary and secondary amines. |

| Azido Group | Azide-Alkyne Cycloaddition ("Click" Chemistry) | A wide variety of commercially available or synthetically accessible alkynes. |

The combination of these two diversification strategies allows for the creation of a three-dimensional chemical space that can be explored in HTS campaigns. The resulting libraries of compounds can be screened against various biological targets, such as enzymes, receptors, or whole cells, to identify novel hit compounds with therapeutic potential. The straightforward and high-yielding nature of amide bond formation and click chemistry makes this an attractive approach for generating large and diverse screening libraries.

Advanced Spectroscopic and Analytical Characterization Techniques for Synthetic Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For the synthesis of 4-Azido-2-phenylbutanoic acid, NMR would be employed at each step to confirm the structure of the intermediates.

A plausible synthetic route could start from a precursor like 4-hydroxy-2-phenylbutanoic acid or 4-bromo-2-phenylbutanoic acid.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a precursor like ethyl 4-hydroxy-2-phenylbutanoate, one would expect to see distinct signals for the aromatic protons of the phenyl group, the methine proton at the C2 position, the diastereotopic methylene (B1212753) protons at the C3 position, and the methylene protons adjacent to the hydroxyl group at the C4 position. The ethyl ester group would show a characteristic quartet and triplet. Upon conversion to an intermediate like ethyl 4-bromo-2-phenylbutanoate, a downfield shift of the signals for the protons at the C4 position would be anticipated due to the electron-withdrawing effect of the bromine atom. Finally, for the target molecule, this compound, the introduction of the azide (B81097) group would cause a further shift in the signals of the C4 protons. The coupling patterns (multiplicity) of these signals would be crucial in confirming the connectivity of the atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the synthetic intermediates and the final product would give a distinct signal. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon atom attached to the azide group (C4) in this compound would have a characteristic chemical shift. The carbonyl carbon of the carboxylic acid would appear significantly downfield.

Hypothetical ¹H NMR Data for Synthetic Intermediates

| Compound | Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Ethyl 4-hydroxy-2-phenylbutanoate | Phenyl-H | 7.2-7.4 | Multiplet |

| CH (C2) | ~3.6 | Triplet | |

| CH₂ (C3) | ~2.1-2.3 | Multiplet | |

| CH₂ (C4) | ~3.7 | Triplet | |

| OCH₂CH₃ | ~4.1 | Quartet | |

| OCH₂CH₃ | ~1.2 | Triplet | |

| Ethyl 4-azido-2-phenylbutanoate | Phenyl-H | 7.2-7.4 | Multiplet |

| CH (C2) | ~3.6 | Triplet | |

| CH₂ (C3) | ~2.1-2.3 | Multiplet | |

| CH₂ (C4) | ~3.4 | Triplet | |

| OCH₂CH₃ | ~4.1 | Quartet | |

| OCH₂CH₃ | ~1.2 | Triplet |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of the synthesized compounds and assessing their purity.

Electron Ionization (EI) and Electrospray Ionization (ESI): For volatile and thermally stable intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) could be used. For the final product, this compound, which is less volatile, Liquid Chromatography-Mass Spectrometry (LC-MS) with a softer ionization technique like electrospray ionization (ESI) would be more appropriate. In ESI-MS, one would expect to observe the pseudomolecular ions, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode, which would confirm the molecular weight of the target compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental composition of a molecule. This is a crucial step in confirming the identity of a new compound.

Expected Molecular Ion Peaks in Mass Spectrometry

| Compound | Molecular Formula | Expected [M-H]⁻ (m/z) |

| 4-Hydroxy-2-phenylbutanoic acid | C₁₀H₁₂O₃ | 179.0714 |

| 4-Bromo-2-phenylbutanoic acid | C₁₀H₁₁BrO₂ | 241.9924 / 243.9903 |

| This compound | C₁₀H₁₁N₃O₂ | 204.0779 |

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. During the synthesis of this compound, IR spectroscopy would be a quick and effective method to monitor the progress of the reactions by observing the appearance or disappearance of characteristic absorption bands.

Key Functional Group Transformations: The conversion of a hydroxyl group in a precursor to a leaving group (e.g., tosylate or mesylate) and its subsequent substitution by an azide group would be clearly observable. The broad O-H stretching band of the alcohol (around 3300 cm⁻¹) would disappear, and a very strong, sharp absorption band characteristic of the azide (N₃) asymmetric stretch would appear around 2100 cm⁻¹. The C=O stretching frequency of the carboxylic acid (around 1700 cm⁻¹) would be present throughout the synthesis of the final product.

Characteristic IR Absorption Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C=O (carboxylic acid) | 1700-1725 |

| N₃ (azide) | 2090-2140 (strong, sharp) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-2960 |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. If the synthesis is intended to be stereoselective, or if a racemic mixture is resolved, chiral High-Performance Liquid Chromatography (HPLC) is the standard technique to determine the enantiomeric excess (ee).

Chiral Stationary Phases: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of the CSP and the mobile phase is crucial for achieving good separation. The two enantiomers would appear as two distinct peaks in the chromatogram, and the ratio of their peak areas would be used to calculate the enantiomeric excess.

X-ray Crystallography for Absolute Configuration Assignment (if applicable)

If a single crystal of one of the enantiomers of this compound or a suitable crystalline derivative can be obtained, X-ray crystallography can be used to determine its three-dimensional structure with atomic resolution. This technique provides unambiguous proof of the molecular structure and, importantly, can be used to determine the absolute configuration (R or S) of the chiral center. This is often achieved by using anomalous dispersion effects, especially if a heavy atom is present in the structure or can be introduced in a derivative.

Future Research Trajectories and Unexplored Potential of 4 Azido 2 Phenylbutanoic Acid

Emerging Methodologies for Azido (B1232118) Compound Synthesis and Reactivity

The synthesis and use of organic azides have been revolutionized by the need for safer, more efficient, and environmentally benign chemical processes. ingentaconnect.com Future research on 4-Azido-2-phenylbutanoic acid will likely leverage these emerging methodologies, moving beyond traditional routes that may involve hazardous reagents.

Advanced Synthetic Routes: Modern synthetic strategies are increasingly focused on improving the safety and efficiency of introducing the azido moiety. ingentaconnect.com Continuous flow processes, for instance, minimize the accumulation of potentially explosive azide (B81097) intermediates, offering a safer alternative to batch reactions. ingentaconnect.com Another promising avenue is the in situ generation of azides, which avoids the need to isolate and handle these high-energy compounds. ingentaconnect.com Recently, an innovative method was developed for preparing organomagnesium intermediates that contain a protected azido group, paving the way for the synthesis of diverse azides through Grignard-type reactions. sciencedaily.com For a precursor to this compound, cobalt-catalyzed hydroazidation of an appropriate olefin could provide an elegant and direct route to the target molecule.

| Methodology | Description | Potential Advantage for Synthesis | Reference |

|---|---|---|---|

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream within a microreactor, minimizing reagent volume at any given time. | Enhanced safety by preventing the accumulation of energetic azide intermediates. | ingentaconnect.com |

| In Situ Generation | The azide reagent is generated and consumed in the same reaction vessel without isolation. | Reduces handling of potentially hazardous materials. | ingentaconnect.com |

| Protected Azido Intermediates | The azido group is temporarily protected to allow for reactions that would otherwise be incompatible, such as Grignard reactions. | Allows for novel bond formations and expands the diversity of accessible azido compounds. | sciencedaily.com |

| Cobalt-Catalyzed Hydroazidation | Direct addition of an azido group across an olefin double bond with Markovnikov selectivity. | Provides a direct and efficient route from readily available alkene precursors. |

Unexplored Reactivity: The true potential of this compound lies in the diverse reactivity of its azido group. nih.gov While the Huisgen 1,3-dipolar cycloaddition (a cornerstone of "click chemistry") is its most prominent reaction, other transformations remain largely unexplored for this specific molecule. nih.gov The Curtius rearrangement could transform the azide into an isocyanate, opening pathways to ureas and carbamates. The Staudinger reaction offers a mild method to reduce the azide to a primary amine, which could be a key step in synthesizing novel amino acid analogues. nih.gov Furthermore, the aza-Wittig reaction could be employed to convert the azide into an imine, providing access to a different class of heterocyclic compounds. nih.gov The presence of the chiral center at the 2-position offers an exciting opportunity to study the stereochemical outcomes of these transformations.

Expansion into Material Science and Nanotechnology Applications

Organic azides are highly valued in material science for their ability to form covalent linkages through thermal or photochemical activation, or via highly selective cycloaddition reactions. nih.gov The unique multifunctional structure of this compound makes it a prime candidate for the development of advanced functional materials.

Functional Polymers and Cross-Linkers: The carboxylic acid group of the molecule serves as a convenient anchor point for incorporation into polymer backbones, such as polyesters or polyamides. Once integrated, the pendant azido groups can be utilized for post-polymerization modification. For example, they can act as latent cross-linking sites; upon thermal or UV activation, they release nitrogen gas to form highly reactive nitrenes that can create robust networks within the polymer matrix. nih.gov This process is used to enhance the physical and thermal properties of materials used in organic electronics like LEDs and solar cells. nih.gov Alternatively, the azido groups can be used to "click" functional molecules onto the polymer surface, creating materials with tailored properties for applications in sensing, catalysis, or biocompatible coatings.

Surface Modification and Nanoparticle Functionalization: The azido group is an ideal handle for grafting molecules onto surfaces and nanoparticles. This compound could be used to modify silica (B1680970) or gold nanoparticles, with the carboxylic acid providing an initial anchor point. The exposed azido groups on the nanoparticle surface would then be available for subsequent bio-conjugation with alkyne-modified proteins, DNA, or drugs via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC). This would enable the creation of targeted drug delivery systems, diagnostic imaging agents, and novel biosensors.

| Application Area | Role of this compound | Key Functional Group(s) | Potential Outcome |

|---|---|---|---|

| Polymer Cross-Linking | Acts as a cross-linking agent when incorporated into a polymer backbone. | Azido (forms nitrene), Carboxylic Acid (for polymerization) | Enhanced thermal stability and mechanical strength of thermosets and elastomers. nih.gov |

| Functional Polymer Synthesis | A monomer for creating polymers with "clickable" side chains. | Azido (for click reaction), Carboxylic Acid (for polymerization) | Polymers that can be easily modified with various functional molecules. |

| Surface Engineering | A surface modifier for materials like silicon wafers or metal oxides. | Carboxylic Acid (surface anchoring), Azido (for subsequent functionalization) | Creation of surfaces with tailored wettability, biocompatibility, or sensing capabilities. |

| Nanoparticle Functionalization | A ligand for coating and functionalizing nanoparticles. | Carboxylic Acid (nanoparticle binding), Azido (for bioconjugation) | Targeted drug delivery vehicles or contrast agents for medical imaging. |

Innovative Applications in Synthetic Biology and Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govresearchgate.net The azide group is a premier bioorthogonal functional group due to its small size, stability, and lack of reactivity with biological molecules. nih.gov this compound is a promising, yet unexplored, tool for this field.

Metabolic Labeling and Proteomics: The structure of this compound bears a resemblance to the amino acid phenylalanine. This opens up the possibility of using it as a chemical reporter for metabolic labeling. Cells could potentially incorporate this unnatural amino acid analogue into newly synthesized proteins. These azide-labeled proteins could then be detected and identified using "click" chemistry to attach a fluorescent dye or a biotin (B1667282) tag for purification and subsequent mass spectrometry analysis. mdpi.com This would provide a powerful method for monitoring protein synthesis and identifying proteins involved in specific cellular processes.

Development of Chemical Probes: The molecule can serve as a scaffold for building more complex chemical biology probes. The carboxylic acid can be coupled to peptides, enzyme inhibitors, or other bioactive molecules. The azido group can then be used in a bioorthogonal reaction to attach an imaging agent or an affinity tag. For example, it could be incorporated into a peptide sequence designed to target a specific enzyme. After the peptide binds to its target, an alkyne-bearing fluorescent probe could be "clicked" on, allowing for visualization of the enzyme's location and activity within a living cell. mdpi.com The key bioorthogonal reactions, Staudinger ligation and azide-alkyne cycloadditions, offer a versatile toolkit for these applications. nih.gov

| Reaction | Reactants | Key Features | Potential Application | Reference |

|---|---|---|---|---|

| Staudinger Ligation | Azide + Triarylphosphine | Forms a stable amide bond; catalyst-free but has slower kinetics. | Labeling cell surface glycans and proteins. | nih.govmdpi.com |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Very fast and high yielding; requires a copper catalyst which can be toxic to cells. | In vitro conjugation, proteomics, material functionalization. | nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Catalyst-free ("copper-free click"); fast and biocompatible for in vivo studies. | Live-cell imaging, labeling biomolecules in living organisms. | nih.govmdpi.com |

Computational Chemistry Approaches to Predict Reactivity and Stereoselectivity

As synthetic chemists tackle increasingly complex molecules, computational chemistry has become an indispensable tool for predicting reactivity and guiding experimental design. acs.org For a chiral molecule like this compound, theoretical calculations can provide crucial insights that would be time-consuming and costly to determine experimentally.

Predicting Reaction Pathways and Rates: Density Functional Theory (DFT) calculations can be used to model the reaction mechanisms of the azide group in this compound. acs.org For its most important reaction, the 1,3-dipolar cycloaddition, DFT can be used to calculate the activation energies for reactions with various alkynes. researchgate.netnsmsi.ir This allows for the prediction of reaction rates and helps in selecting the optimal reaction partner. The distortion/interaction-activation strain model is a powerful computational tool that can explain reactivity trends, particularly for strain-promoted cycloadditions, by separating the energy required to distort the reactants into their transition-state geometries from the stabilizing interaction energy between them. acs.orgresearchgate.netnih.gov

Understanding Stereoselectivity: The presence of a stereocenter at the 2-position of this compound means that its reactions can potentially yield multiple stereoisomers. Predicting and controlling this stereoselectivity is a significant challenge in synthetic chemistry. acs.org Computational modeling can be employed to calculate the transition state energies for the formation of different stereoisomeric products. By identifying the lowest energy pathway, these models can predict which stereoisomer will be favored, guiding the choice of reagents, catalysts, and reaction conditions to achieve high stereoselectivity. This predictive power is crucial for applications where a single, specific stereoisomer is required, such as in the synthesis of pharmaceuticals or chiral materials.

| Computational Method | Predicted Property | Importance for Future Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Transition state structures, activation energies, reaction rates, and regioselectivity of cycloadditions. | Guides the selection of reaction partners and conditions for efficient synthesis of triazoles. | acs.orgnsmsi.ir |

| Distortion/Interaction-Activation Strain Model | Analyzes the energetic components (strain vs. interaction) that control reaction barriers. | Provides fundamental understanding of reactivity, especially in strain-promoted systems relevant to bioorthogonal chemistry. | researchgate.netnih.gov |

| Conformational Analysis | Identifies the most stable three-dimensional structures of the molecule and its reaction intermediates. | Essential for accurately calculating energy barriers in complex, flexible molecules. | acs.org |

| Transition State Modeling of Chiral Reactions | Calculates energy differences between diastereomeric transition states. | Predicts the stereochemical outcome of reactions, enabling the rational design of stereoselective syntheses. | acs.org |

Q & A

Q. What are the critical safety protocols for handling 4-Azido-2-phenylbutanoic acid in laboratory settings?

The azido group in this compound is thermally and mechanically sensitive, requiring stringent safety measures. Key protocols include:

- Use of personal protective equipment (PPE), including blast shields and flame-resistant gloves, due to the compound’s potential explosivity under friction or impact .

- Conducting reactions in a fume hood with proper ventilation to mitigate inhalation risks. Emergency procedures for skin/eye contact (e.g., flushing with water for 15+ minutes) align with guidelines for structurally similar azides .

- Storage in inert, cool environments (<0°C) to prevent decomposition, as recommended for reactive intermediates like 3-oxo-2-phenylbutanamide .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers should be analyzed?

- FT-IR Spectroscopy : Monitor the azide (-N₃) asymmetric stretching vibration at ~2100–2200 cm⁻¹, a critical identifier of functional group integrity .

- ¹H/¹³C NMR : Analyze phenyl proton resonances (δ 7.2–7.5 ppm) and the β-carbon chemical shifts (C2 and C4) to confirm stereochemistry and backbone structure, as demonstrated for 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives .

- Mass Spectrometry (MS) : Track the molecular ion peak (M⁺) and fragmentation patterns to verify purity and detect decomposition by-products (e.g., nitriles or amines) .

Q. What synthetic routes are commonly employed to introduce the azido group into 2-phenylbutanoic acid derivatives?

- Nucleophilic Substitution : React 2-phenyl-4-bromobutanoic acid with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) to avoid exothermic decomposition .

- Post-Functionalization : Protect the carboxylic acid group (e.g., as a methyl ester) before azide introduction, followed by deprotection using acidic hydrolysis, a strategy validated for structurally related amphetamine precursors .

Advanced Research Questions

Q. How can researchers mitigate thermal instability of the azido group during multi-step syntheses of this compound?

- Reaction Optimization : Use low-temperature conditions (e.g., –20°C) and inert atmospheres (N₂/Ar) to suppress radical-mediated decomposition pathways .

- Solvent Selection : Employ non-polar solvents (e.g., dichloromethane) to reduce dielectric interactions that accelerate azide degradation, as shown in studies on 3-oxo-2-phenylbutanamide synthesis .

- Catalytic Additives : Introduce stabilizing agents like copper(I) iodide (CuI) to enhance azide retention during coupling reactions, a method adapted from click chemistry protocols .

Q. What methodological approaches resolve discrepancies in biological activity data for this compound across studies?

- Purity Validation : Use HPLC (≥95% purity threshold) and elemental analysis to rule out batch-to-batch variability, as emphasized in forensic analyses of amphetamine precursors .

- Assay Standardization : Replicate assays under controlled pH and temperature conditions to isolate compound-specific effects from environmental artifacts .

- Triangulation : Cross-reference bioactivity data with computational models (e.g., molecular docking) to validate target interactions, a practice highlighted in anti-inflammatory studies of 2-(4-ethylphenyl)propanoic acid .

Q. How should researchers design experiments to evaluate the reactivity of this compound in aqueous versus anhydrous environments?

- Hydrolysis Kinetics : Conduct time-resolved UV-Vis or NMR studies to monitor azide degradation rates in buffered solutions (pH 2–12), referencing methods for 4-(2-fluorophenyl)-4-oxobutanoic acid .

- Solvent Compatibility Testing : Compare reaction yields in aprotic (e.g., THF) and protic (e.g., ethanol) solvents to identify optimal media for downstream applications .

- Stability Profiling : Use accelerated stability testing (40°C/75% RH) to predict shelf-life, aligning with guidelines for labile compounds like 4-phenylbutyric acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.